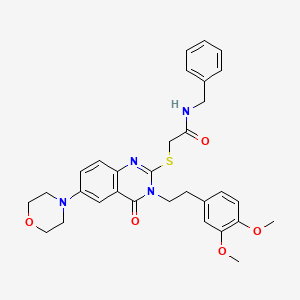
N-benzyl-2-((3-(3,4-dimethoxyphenethyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-benzyl-2-((3-(3,4-dimethoxyphenethyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide” is a complex organic compound. While there isn’t specific information available on this exact compound, it is a derivative of N-benzyl-2,2-dimethoxy-acetamides . These acetamides are useful for the production of 2H-3-isoquinolones by acid cyclization .
Molecular Structure Analysis
The molecular structure of related compounds has been thoroughly investigated using various spectroscopic and structural determination methods . Such analysis provides detailed information on bond lengths, angles, and the overall 3D conformation of the molecule, which are crucial for understanding the compound’s reactivity and interaction with biological targets.Chemical Reactions Analysis
The reactivity of such heterocyclic compounds is influenced by the presence of various functional groups and the inherent stability of the heterocyclic core. The compound may undergo reactions typical for acetamides, such as hydrolysis, as well as reactions involving the heterocyclic moiety, including electrophilic and nucleophilic substitutions.Aplicaciones Científicas De Investigación
Antioxidant Research
This compound may exhibit significant antioxidant properties due to the presence of a morpholine group and dimethoxyphenyl moiety. These structural features are often associated with the ability to scavenge free radicals, which can be beneficial in studying oxidative stress-related diseases .
Neuroprotective Agent Development
The quinazolinone core of the compound is structurally similar to known neuroprotective agents. It could be explored for its potential to protect neuronal cells against damage from neurotoxic substances or conditions, such as ischemia or neurodegenerative diseases .
Anti-Cancer Agent Synthesis
Compounds with benzyl and acetamide groups have been studied for their anti-cancer activities. This compound could be synthesized and tested against various cancer cell lines to determine its efficacy in inhibiting tumor growth or inducing apoptosis .
Enzyme Inhibition Studies
The morpholine and dimethoxyphenyl groups suggest that this compound could act as an inhibitor for certain enzymes. It could be valuable in the study of enzyme kinetics and in the development of new therapeutic drugs targeting specific enzymatic pathways .
Molecular Docking and Drug Design
Due to its complex structure, this compound could serve as a candidate for molecular docking studies. It can be used to simulate interactions with biological macromolecules, aiding in the design of drugs with better efficacy and reduced side effects .
Material Science Applications
The sulfanyl group in the compound indicates potential applications in material science, particularly in the development of novel organic semiconductors or as a building block for conducting polymers .
Chemical Synthesis and Catalysis
This compound could be used as an intermediate in the synthesis of more complex molecules. Its unique structure might also lend itself to catalytic roles in facilitating chemical reactions, especially in organic synthesis .
Pharmacokinetics and Metabolism Studies
The compound’s structure suggests it could be metabolized in various ways in biological systems. Studying its pharmacokinetics could provide insights into how drugs are absorbed, distributed, metabolized, and excreted in the body .
Mecanismo De Acción
Propiedades
IUPAC Name |
N-benzyl-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N4O5S/c1-38-27-11-8-22(18-28(27)39-2)12-13-35-30(37)25-19-24(34-14-16-40-17-15-34)9-10-26(25)33-31(35)41-21-29(36)32-20-23-6-4-3-5-7-23/h3-11,18-19H,12-17,20-21H2,1-2H3,(H,32,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXWPLGNOFSNKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)N=C2SCC(=O)NCC5=CC=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-((3-(3,4-dimethoxyphenethyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

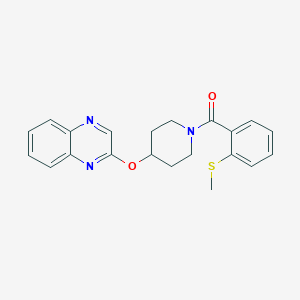
![1-butyl-2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2449372.png)
![N-benzyl-3-[2-(diethylamino)ethyl]-N-(2-hydroxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2449373.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dimethylbenzamide](/img/structure/B2449376.png)
![2-(benzylthio)-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2449378.png)
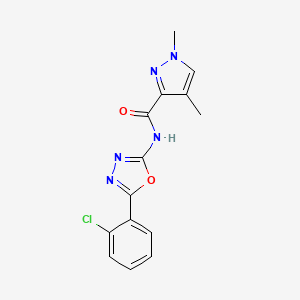
![2-[6-ethyl-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2449383.png)
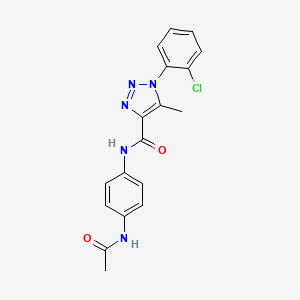
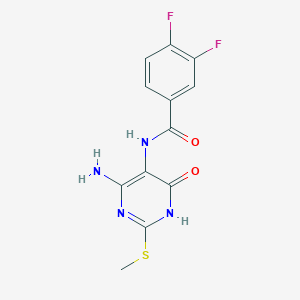
![propyl 4-[[(3E)-3-(4-ethoxy-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazol-4-yl]oxy]benzoate](/img/structure/B2449388.png)
![2-(4-fluorophenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide](/img/structure/B2449390.png)
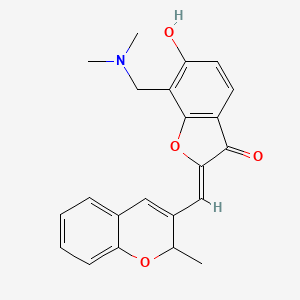
![4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one](/img/structure/B2449393.png)